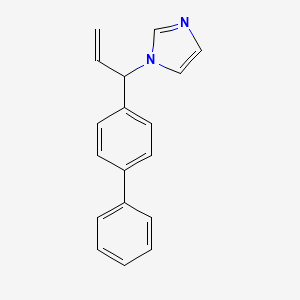![molecular formula C84H132N28O19 B10839148 [N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)
[N40,Pro1,Tyr4,Nle 14]BB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[N40,Pro1,Tyr4,Nle 14]BB is a synthetic analog of bombesin, a peptide originally isolated from amphibian skin. Bombesin and its analogs are known for their ability to bind to gastrin-releasing peptide receptors, which are implicated in various physiological and pathological processes, including cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [N40,Pro1,Tyr4,Nle 14]BB involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Análisis De Reacciones Químicas
Types of Reactions
[N40,Pro1,Tyr4,Nle 14]BB can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Various analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
[N40,Pro1,Tyr4,Nle 14]BB has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored as a potential therapeutic agent for targeting gastrin-releasing peptide receptors in cancer.
Industry: Utilized in the development of diagnostic imaging agents for cancer detection.
Mecanismo De Acción
[N40,Pro1,Tyr4,Nle 14]BB exerts its effects by binding to gastrin-releasing peptide receptors (GRPR). Upon binding, it activates a cascade of intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system. This leads to various cellular responses, such as increased cell proliferation and secretion of hormones.
Comparación Con Compuestos Similares
Similar Compounds
[D-Tyr6,βAla11,Thi13,Nle14]BBN(6-14): Another bombesin analog with similar receptor binding properties.
[Tyr4]Bombesin: A closely related analog with slightly different amino acid composition.
Uniqueness
[N40,Pro1,Tyr4,Nle 14]BB is unique due to its specific amino acid sequence, which confers high affinity and selectivity for gastrin-releasing peptide receptors. This makes it particularly useful for targeted therapeutic and diagnostic applications in cancer research.
Propiedades
Fórmula molecular |
C84H132N28O19 |
|---|---|
Peso molecular |
1838.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxoheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[1-[3-(2-aminoethylamino)-2-[(2-aminoethylamino)methyl]propanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C84H132N28O19/c1-7-8-9-16-55(71(90)119)104-78(126)59(33-45(2)3)108-79(127)62(36-51-41-95-44-100-51)102-69(118)43-99-82(130)70(46(4)5)111-72(120)47(6)101-77(125)61(35-49-40-97-54-15-11-10-14-53(49)54)110-76(124)57(23-25-65(87)114)106-80(128)63(37-67(89)116)103-68(117)42-98-73(121)60(34-48-19-21-52(113)22-20-48)109-74(122)56(17-12-29-96-84(91)92)105-75(123)58(24-26-66(88)115)107-81(129)64-18-13-32-112(64)83(131)50(38-93-30-27-85)39-94-31-28-86/h10-11,14-15,19-22,40-41,44-47,50,55-64,70,93-94,97,113H,7-9,12-13,16-18,23-39,42-43,85-86H2,1-6H3,(H2,87,114)(H2,88,115)(H2,89,116)(H2,90,119)(H,95,100)(H,98,121)(H,99,130)(H,101,125)(H,102,118)(H,103,117)(H,104,126)(H,105,123)(H,106,128)(H,107,129)(H,108,127)(H,109,122)(H,110,124)(H,111,120)(H4,91,92,96)/t47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64?,70-/m0/s1 |
Clave InChI |
KQHZZRQJOXXKSD-LJBQZBCTSA-N |
SMILES isomérico |
CCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
SMILES canónico |
CCCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Pip7]OT](/img/structure/B10839065.png)
![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)
![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)
![[Tyr-Pro-Phe-Phe-NH-CH2-]2](/img/structure/B10839120.png)


![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[Tdf1]AngII](/img/structure/B10839143.png)
![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

